![molecular formula C8H6BrNS2 B173067 4-Bromo-6-methylbenzo[d]thiazole-2-thiol CAS No. 155596-89-7](/img/structure/B173067.png)

4-Bromo-6-methylbenzo[d]thiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

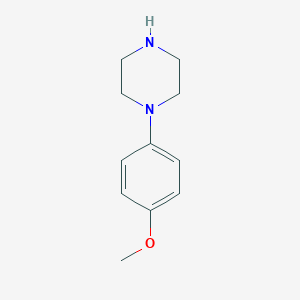

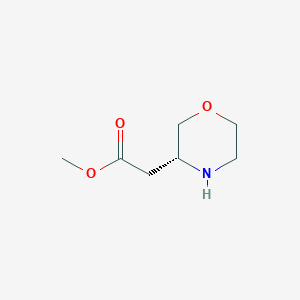

“4-Bromo-6-methylbenzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H6BrNS2. It has an average mass of 260.174 Da and a monoisotopic mass of 258.912506 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-Bromo-6-methylbenzo[d]thiazole-2-thiol”, often starts from simple commercially available building blocks. These include benzo[d]thiazole-2-thiol and primary and secondary amines. The synthesis process can involve a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of “4-Bromo-6-methylbenzo[d]thiazole-2-thiol” includes a benzothiazole ring, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 356.2±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It also has an enthalpy of vaporization of 57.8±3.0 kJ/mol, a flash point of 169.2±25.7 °C, and an index of refraction of 1.744 .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 4-Bromo-6-methylbenzo[d]thiazole-2-thiol, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.

Analgesic and Anti-inflammatory Properties

Thiazole compounds have been shown to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi.

Antiviral Activity

Thiazole compounds have also shown potential as antiviral agents . They could be explored further for the development of new antiviral drugs, particularly in the light of emerging and re-emerging viral diseases.

Diuretic Properties

Thiazole derivatives have been found to exhibit diuretic properties . This suggests potential applications in the treatment of conditions like hypertension and edema where increased urination is beneficial.

Neuroprotective Properties

Thiazole compounds have shown neuroprotective effects . They could be used in the development of drugs for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Antitumor or Cytotoxic Properties

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They could be used in the development of new anticancer drugs. For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed potent effects on a prostate cancer .

Quorum Sensing Inhibitors

Some thiazole compounds have been found to inhibit quorum sensing , a communication system that bacteria use to coordinate group behaviors. This could pave the way for the development of drugs that disrupt bacterial communication, making them less virulent.

Future Directions

Benzothiazole derivatives, including “4-Bromo-6-methylbenzo[d]thiazole-2-thiol”, are of great interest in drug design due to their high biological and pharmacological activity . The development of new synthesis methods and the discovery of novel compounds that inhibit quorum sensing are emerging fields . These compounds could be a good template for further drug development .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

Mode of Action

4-Bromo-6-methylbenzo[d]thiazole-2-thiol interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can reduce their virulence and ability to form biofilms .

Biochemical Pathways

The compound affects the quorum sensing pathways of bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can disrupt the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The inhibition of the lasB quorum sensing system by 4-Bromo-6-methylbenzo[d]thiazole-2-thiol can lead to a reduction in the growth of bacteria . Specifically, it has been shown to inhibit the growth of Pseudomonas aeruginosa . Additionally, it has been found to have promising quorum-sensing inhibitor activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively .

Action Environment

The action of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol is influenced by the environment in which the bacteria are present. Factors such as nutrient availability and the presence of defense mechanisms can affect the efficacy of the compound . .

properties

IUPAC Name |

4-bromo-6-methyl-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS2/c1-4-2-5(9)7-6(3-4)12-8(11)10-7/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFRCPCWLQNGLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596746 |

Source

|

| Record name | 4-Bromo-6-methyl-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methylbenzo[d]thiazole-2-thiol | |

CAS RN |

155596-89-7 |

Source

|

| Record name | 4-Bromo-6-methyl-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)

![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)

![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)